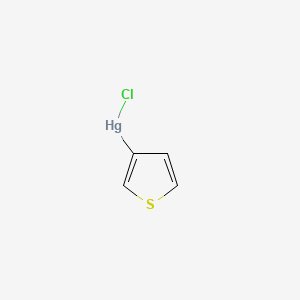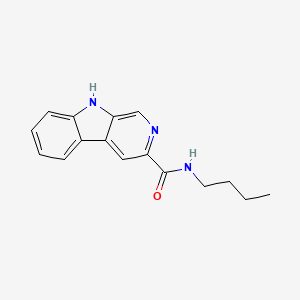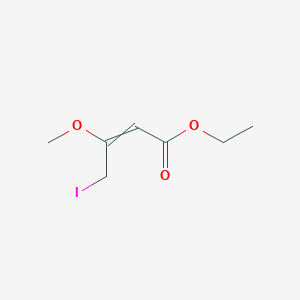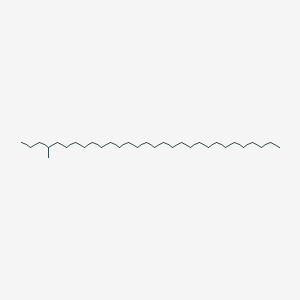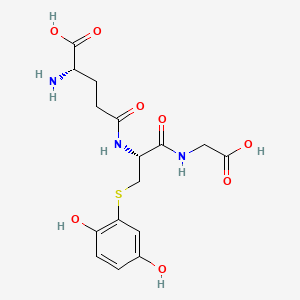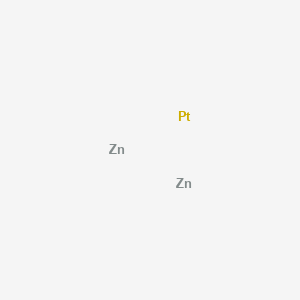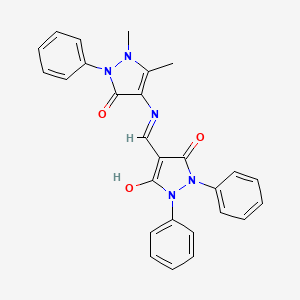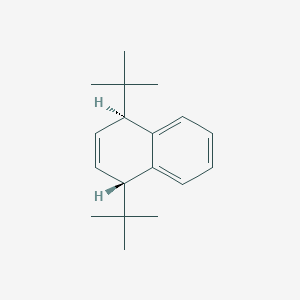
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a dihydronaphthalene core. This compound is of interest in various fields of chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene typically involves the hydrogenation of 1,4-di-tert-butylnaphthalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation without over-reduction of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is used as a precursor for the synthesis of more complex molecules. Its stability makes it a valuable intermediate in organic synthesis.
Biology
Medicine
There is limited direct application of this compound in medicine. its derivatives could be explored for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a stabilizer in certain formulations.
作用机制
The mechanism by which (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the dihydronaphthalene core.
1,4-Di-tert-butylcyclohexane: A fully saturated analog with different reactivity.
1,4-Di-tert-butyl-2,3-dihydronaphthalene: A closely related compound with slight structural differences.
Uniqueness
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of the dihydronaphthalene core. This gives it distinct reactivity and stability compared to its analogs.
属性
CAS 编号 |
74877-15-9 |
|---|---|
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
(1S,4S)-1,4-ditert-butyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C18H26/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3/t15-,16-/m1/s1 |
InChI 键 |
JHPAZSHWWOZNCX-HZPDHXFCSA-N |
手性 SMILES |
CC(C)(C)[C@@H]1C=C[C@H](C2=CC=CC=C12)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1C=CC(C2=CC=CC=C12)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
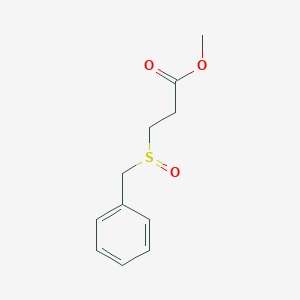
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
